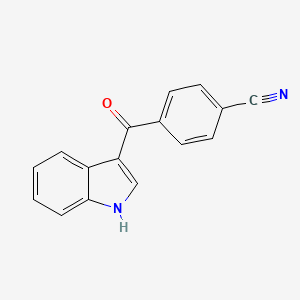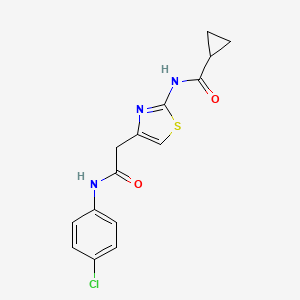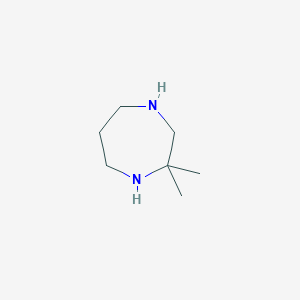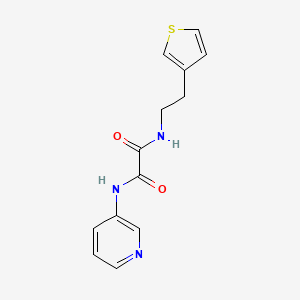
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes understanding the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Carboxamide Derivatives of Benzo[b][1,6]naphthyridines Synthesis : Carboxamide derivatives synthesized through reactions involving primary amines demonstrated significant cytotoxic activity against various cancer cell lines, showcasing potential in cancer therapy (Deady et al., 2003).
Bioconjugation Mechanism
- Amide Formation by Carbodiimide : The study of amide formation in aqueous media revealed insights into bioconjugation techniques, pertinent for drug development and biomolecular engineering (Nakajima & Ikada, 1995).
Synthetic Applications
- Highly Functionalized Pyrimidinylpyrrolidines Synthesis : Demonstrated atom-economic synthesis of pyrimidinylpyrrolidines, highlighting applications in creating complex molecules efficiently (Elboray et al., 2011).
- Amination of Biomass-based Alcohols : The study explores amines as intermediates in chemical industries, emphasizing the sustainable production of amines from biomass (Pera‐Titus & Shi, 2014).
Polymer and Material Science
- Cascade Biodegradable Polymer Development : Development of polymers that depolymerize through a cascade of intramolecular reactions, offering applications in medical devices and drug delivery systems (Dewit & Gillies, 2009).
Chemical Synthesis Methodology
- Microwave-assisted Syntheses of N-azacycloalkanes : Improved greener synthetic methodology for nitrogen-containing heterocycles via cyclocondensation, showcasing advancements in green chemistry (Ju & Varma, 2006).
Analgesic NOP and Opioid Receptor Agonist Discovery
- Cebranopadol Discovery : Optimization efforts led to the discovery of Cebranopadol, a potent analgesic NOP and opioid receptor agonist, highlighting its potential in treating severe chronic pain (Schunk et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-12-7-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGIYFZBGTEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)




![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)




![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)
